molecular formula C18H14N2O4S B5486901 2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B5486901
M. Wt: 354.4 g/mol
InChI Key: PCXQYYFRIBZXRM-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide” is a complex organic molecule that contains an indole group and a benzisothiazolone group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzisothiazolone is a type of sulfur-nitrogen heterocycle .

Mechanism of Action

The mechanism of action of this compound, if it has biological activity, would depend on its structure and the particular biological target(s) it interacts with . Indole derivatives are known to have a wide range of biological activities, but without specific experimental data, it’s not possible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of this compound could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science. Potential future research directions could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its physical and chemical properties .

Properties

IUPAC Name

2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-11-17(12-6-2-4-8-14(12)19-11)15(21)10-20-18(22)13-7-3-5-9-16(13)25(20,23)24/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXQYYFRIBZXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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